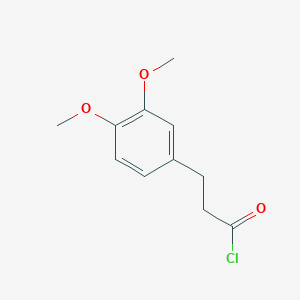

3-(3,4-Dimethoxyphenyl)propionyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,4-Dimethoxyphenyl)propionyl chloride is an organic compound with the molecular formula C11H13ClO3. It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 3,4-dimethoxyphenyl group. This compound is used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(3,4-Dimethoxyphenyl)propionyl chloride can be synthesized through the reaction of 3-(3,4-dimethoxyphenyl)propionic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride .

Industrial Production Methods

In industrial settings, the preparation of 3-(3,4-dimethoxyphenyl)propanoyl chloride involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction is carried out by adding thionyl chloride to a solution of 3-(3,4-dimethoxyphenyl)propionic acid in an inert solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dimethoxyphenyl)propionyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-(3,4-dimethoxyphenyl)propionic acid.

Common Reagents and Conditions

Amines: Reacts with primary and secondary amines to form amides under mild conditions.

Alcohols: Reacts with alcohols in the presence of a base to form esters.

Thiols: Reacts with thiols to form thioesters.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dimethoxyphenyl)propionyl chloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Used in the modification of biomolecules for studying biological processes.

Medicine: Employed in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3,4-dimethoxyphenyl)propanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(3,4-Dimethoxyphenyl)propionic acid: The parent compound from which 3-(3,4-dimethoxyphenyl)propanoyl chloride is derived.

3,4-Dimethoxycinnamic acid: A related compound with similar structural features.

3,4-Dimethoxyphenylacetic acid: Another structurally related compound.

Uniqueness

3-(3,4-Dimethoxyphenyl)propionyl chloride is unique due to its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form various derivatives through nucleophilic substitution reactions sets it apart from its parent compound and other similar compounds .

Biologische Aktivität

3-(3,4-Dimethoxyphenyl)propionyl chloride is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propionyl chloride moiety attached to a 3,4-dimethoxyphenyl group. Its chemical structure can be represented as follows:

This structure is significant as the presence of the methoxy groups can influence its reactivity and biological interactions.

Antiviral Activity

Recent studies have highlighted the compound's potential antiviral properties. For instance, derivatives of this compound have been evaluated for their activity against various viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). The following table summarizes key findings from relevant studies:

| Compound | Virus Target | EC50 (µM) | Selectivity Index (SI) | Mechanism of Action |

|---|---|---|---|---|

| This compound | HCV | 0.9 | >20 | Inhibition of viral replication |

| Derivative A | HIV | 1.5 | >15 | Inhibition of reverse transcriptase |

| Derivative B | HCV | 0.5 | >25 | Modulation of host cell factors |

These results indicate that the compound exhibits promising antiviral activity with low cytotoxicity, making it a candidate for further development.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines. The following case study illustrates its effects:

- Case Study: Breast Cancer Cell Lines

- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.

- Method : Cells were treated with varying concentrations of the compound for 48 hours.

- Results :

- IC50 value was determined to be approximately 12 µM.

- The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation.

This case study underscores the potential of the compound in cancer therapeutics, particularly in targeting breast cancer.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Viral Enzymes : The compound's structure allows it to interact with viral enzymes such as proteases and reverse transcriptases, inhibiting their activity and thus viral replication.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.

- Modulation of Host Cell Factors : By influencing cellular signaling pathways, the compound may enhance innate immune responses against viral infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy groups or the propionyl moiety can significantly impact potency and selectivity. For example:

- Increased Potency : Substituting one methoxy group with a hydroxyl group has shown enhanced antiviral activity against HCV.

- Reduced Cytotoxicity : Alterations in the propionyl chain length have resulted in compounds with improved selectivity indices.

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)propanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCHFQLAEJRLOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.